molecular formula C17H19N5S B14478444 Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)- CAS No. 72041-92-0

Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B14478444
CAS No.: 72041-92-0
M. Wt: 325.4 g/mol
InChI Key: BARGXFHVTDYCNS-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that features a guanidine core substituted with tert-butyl, quinolyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of guanidine with various electrophiles. For this specific compound, a multi-step synthesis might be required:

    Formation of the quinolyl intermediate: This could involve the functionalization of quinoline through nitration, reduction, and subsequent substitution reactions.

    Thiazolyl group introduction: This might be achieved through the reaction of a thiazole derivative with an appropriate electrophile.

    Final assembly: The tert-butyl group can be introduced via alkylation reactions, and the final guanidine structure can be formed through condensation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions are common, particularly at the quinolyl and thiazolyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As catalysts or intermediates in organic synthesis.

    Biology: As probes or inhibitors in biochemical assays.

    Medicine: Potential therapeutic agents for diseases such as cancer or infectious diseases.

    Industry: Used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of guanidine derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. These compounds can act as inhibitors by binding to active sites or allosteric sites, thereby modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Guanidine, 1-tert-butyl-3-(2-thiazolyl)-: Lacks the quinolyl group, which may affect its biological activity.

    Guanidine, 1-tert-butyl-2-(5-quinolyl)-: Lacks the thiazolyl group, potentially altering its chemical reactivity.

    Guanidine, 1-tert-butyl-3-(2-pyridyl)-: Similar structure but with a pyridyl group instead of quinolyl, which may influence its binding properties.

Uniqueness

The presence of both quinolyl and thiazolyl groups in the compound “Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-” may confer unique properties, such as enhanced binding affinity to certain biological targets or distinct reactivity in chemical reactions.

Properties

CAS No.

72041-92-0

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-tert-butyl-1-quinolin-5-yl-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-4-7-13-12(14)6-5-9-18-13/h4-11H,1-3H3,(H2,19,20,21,22)

InChI Key

BARGXFHVTDYCNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC=CC2=C1C=CC=N2)NC3=NC=CS3

Origin of Product

United States

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